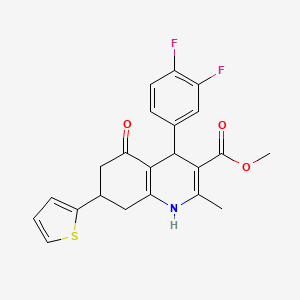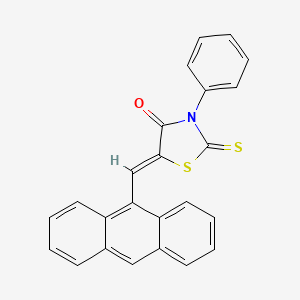![molecular formula C18H21NO4 B5208237 [(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]formamide](/img/structure/B5208237.png)
[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]formamide, also known as 2C-EF, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic substance that has been used for various scientific research applications, including pharmacological and toxicological studies. The purpose of
Mechanism of Action
[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]formamide acts as a partial agonist at serotonin receptors, which means that it activates these receptors to a lesser extent than a full agonist. It also acts as a partial agonist at dopamine receptors, but to a lesser extent than at serotonin receptors. The exact mechanism of action is not fully understood, but it is believed to involve the modulation of neurotransmitter release and reuptake.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in certain brain regions, which can lead to changes in mood, cognition, and behavior. It has also been found to increase heart rate, blood pressure, and body temperature, which can be potentially dangerous at high doses.
Advantages and Limitations for Lab Experiments
[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]formamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to have a high affinity for serotonin and dopamine receptors, which makes it a valuable tool for studying the neurological and behavioral effects of these neurotransmitters. However, it has several limitations as well. It can be potentially dangerous at high doses, and its effects on other neurotransmitter systems are not well understood.
Future Directions
There are several future directions for research on [(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]formamide. One area of interest is its potential as a treatment for various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Another area of interest is its potential as a tool for studying the interactions between serotonin and dopamine systems in the brain. Additionally, further research is needed to better understand its effects on other neurotransmitter systems and its potential long-term effects on the brain and body.
Conclusion
This compound is a synthetic substance that has been used for various scientific research applications, including pharmacological and toxicological studies. It has a high affinity for serotonin and dopamine receptors, which makes it a valuable tool for studying the neurological and behavioral effects of these neurotransmitters. However, it can be potentially dangerous at high doses, and its effects on other neurotransmitter systems are not well understood. Further research is needed to better understand its potential as a treatment for various neurological and psychiatric disorders and its long-term effects on the brain and body.
Synthesis Methods
[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]formamide can be synthesized by using a reaction between 3,4-dimethoxybenzaldehyde, 4-ethoxybenzaldehyde, and methylamine. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride, and a solvent, such as ethanol. The resulting product is then purified using various techniques, such as recrystallization and column chromatography.
Scientific Research Applications
[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]formamide has been used for various scientific research applications, including pharmacological and toxicological studies. It has been found to have a high affinity for serotonin receptors, which play a crucial role in regulating mood, appetite, and sleep. It has also been found to have an affinity for dopamine receptors, which are involved in reward, motivation, and pleasure. These properties make it a valuable tool for studying the neurological and behavioral effects of serotonin and dopamine.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(4-ethoxyphenyl)methyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-23-15-8-5-13(6-9-15)18(19-12-20)14-7-10-16(21-2)17(11-14)22-3/h5-12,18H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHBZXXIWHDFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

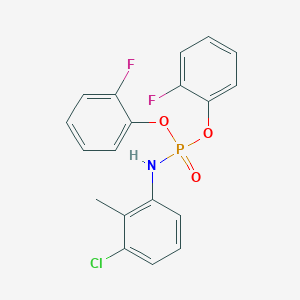
![N-butyl-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5208158.png)
![5-chloro-3-(4-chlorophenyl)-1-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5208163.png)
![4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride](/img/structure/B5208169.png)
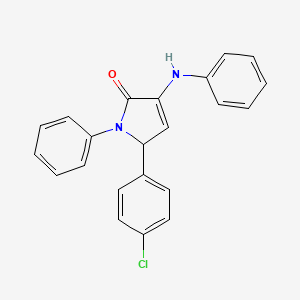
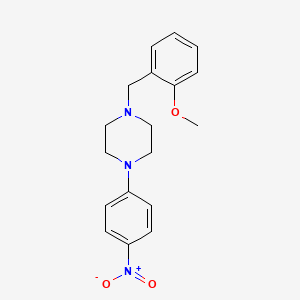
![11-(3-ethoxy-4-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5208188.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5208209.png)
![N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5208215.png)
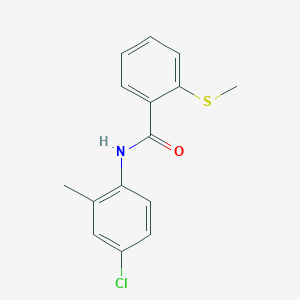
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208217.png)
![butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate](/img/structure/B5208218.png)
